Cefathiamidine Impurity 1
CAS No.: 26973-80-8
VCID: VC0193782
Molecular Formula: C12H13BrN2O6S
Molecular Weight: 393.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Cefathiamidine Impurity 1, also known as 7-Bromoacetylaminocephalosporanic acid, is a chemical compound associated with cefathiamidine, a cephalosporin antibiotic . It has a molecular formula of C10H11BrN2O5S and a molecular weight of 393.21 g/mol. As an impurity, it's presence is relevant in pharmaceutical research and development for ensuring drug safety and efficacy. Its applications include assessing its impact on drug products, synthesizing reference standards, and conducting toxicological evaluations. Cefathiamidine Impurity 1 exhibits antibacterial properties, functioning similarly to cefathiamidine by inhibiting bacterial cell wall synthesis. Studies suggest that it retains some biological activity, though potentially less potent than cefathiamidine. Research on this impurity includes pharmacokinetic studies and investigations into potential interactions with other drugs, which are essential for understanding its impact on therapeutic outcomes and safety profiles. The synthesis of Cefathiamidine Impurity 1 involves specific methods to ensure its purity for pharmaceutical applications. Cefathiamidine Impurity 1 shares structural similarities with other cephalosporins, including cefazolin and cefuroxime. Cefazolin is effective against gram-positive bacteria, while cefuroxime shows enhanced activity against gram-negative bacteria. Another related compound is cefotiam hydrochloride, a second-generation cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria, and whose isomeric impurities have been studied for quality control purposes . |
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CAS No. | 26973-80-8 |
Product Name | Cefathiamidine Impurity 1 |
Molecular Formula | C12H13BrN2O6S |
Molecular Weight | 393.21 g/mol |
IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1 |
Standard InChIKey | VDMWZOLTJWUSJT-LDYMZIIASA-N |
SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O |
Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O |
Appearance | Off-white Solid |
Purity | > 95% |
Synonyms | (6R-trans)-3-[(Acetyloxy)methyl]-7-[(bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-(2-Bromoacetamido)cephalosporanic Acid; |
PubChem Compound | 12962225 |
Last Modified | Apr 15 2024 |
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